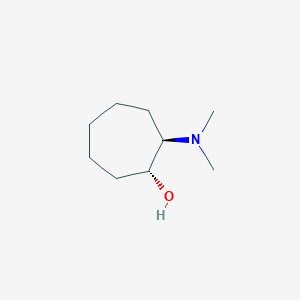![molecular formula C16H15BrN2O2 B1389952 N-{4-[(2-Bromoacétyl)amino]phényl}-2-méthylbenzamide CAS No. 1138443-19-2](/img/structure/B1389952.png)
N-{4-[(2-Bromoacétyl)amino]phényl}-2-méthylbenzamide
Vue d'ensemble
Description
“N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide” is a specialty product used for proteomics research . It has a molecular formula of C16H15BrN2O2 and a molecular weight of 347.21 .
Molecular Structure Analysis
The molecular structure of “N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide” is defined by its molecular formula, C16H15BrN2O2 . This indicates that it contains 16 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.Applications De Recherche Scientifique
C16H15BrN2O2 C_{16}H_{15}BrN_{2}O_{2} C16H15BrN2O2
et une masse moléculaire de 347,21, est un produit spécialisé pour la recherche en protéomique . Vous trouverez ci-dessous des sections détaillées axées sur des applications uniques dans divers domaines de la recherche scientifique.Études antimicrobiennes
La composante bromoacétyle du composé indique qu'il pourrait être synthétisé en dérivés ayant des propriétés antimicrobiennes. La recherche sur les dérivés thiazolyles N-substitués s'est avérée prometteuse dans la lutte contre les agents pathogènes résistants aux médicaments, et ce composé pourrait servir de point de départ pour de telles études .
Mécanisme D'action
N-BAMP has been shown to interact with a variety of biological molecules, including DNA and proteins. It is believed to bind to DNA and inhibit the activity of certain enzymes, which can lead to cell death. It has also been shown to interact with proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
N-BAMP has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to induce cell death in a variety of cell types, including cancer cells. It has also been shown to inhibit the growth of certain bacteria, as well as to inhibit the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N-BAMP has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide variety of applications. However, it also has some limitations. It is not very stable, and its fluorescent properties can be affected by light and other environmental factors.
Orientations Futures
N-BAMP has potential applications in a variety of fields, including drug development, biotechnology, and medical diagnostics. It could be used to develop new drugs or to improve existing drugs. It could also be used to develop new diagnostic tests or to improve existing tests. Additionally, it could be used to study the structure and function of proteins and other biological molecules. Finally, it could be used to study the mechanism of drug action and to develop new therapeutic strategies.
Propriétés
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-11-4-2-3-5-14(11)16(21)19-13-8-6-12(7-9-13)18-15(20)10-17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKRVPOIOHTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218234 | |
| Record name | N-[4-[(2-Bromoacetyl)amino]phenyl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1138443-19-2 | |
| Record name | N-[4-[(2-Bromoacetyl)amino]phenyl]-2-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[(2-Bromoacetyl)amino]phenyl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide](/img/structure/B1389869.png)
![2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B1389870.png)
![3-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B1389871.png)
![4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide](/img/structure/B1389872.png)


![Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1389876.png)

![4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B1389880.png)

![4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1389884.png)

![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1389887.png)
![N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1389890.png)